Home > Products > Screening Compounds P122671 > 1-(Piperidin-3-yl)-3-propylurea
1-(Piperidin-3-yl)-3-propylurea -

1-(Piperidin-3-yl)-3-propylurea

Catalog Number: EVT-13324329
CAS Number:
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Piperidin-3-yl)-3-propylurea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a propyl group attached to the urea functional group. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It has been referenced in scientific literature and patents, indicating its relevance in research and development contexts .

Classification

1-(Piperidin-3-yl)-3-propylurea is classified as:

  • Chemical Class: Urea derivative
  • Functional Groups: Urea, piperidine
  • Chemical Structure: Contains a piperidine ring and a propyl side chain
Synthesis Analysis

Methods

The synthesis of 1-(Piperidin-3-yl)-3-propylurea can be achieved through several methods, including:

  • Direct Ureidation: This method involves reacting piperidine with an appropriate isocyanate or carbamate derivative to form the urea linkage.
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted techniques can enhance yields and reduce reaction times compared to conventional heating methods .

Technical Details

  1. Reagents: Piperidine, isocyanates (e.g., propyl isocyanate), solvents (e.g., dichloromethane).
  2. Conditions: Typically performed under controlled temperatures and pressures; microwave synthesis may require specific power settings.
  3. Yield: The yield of 1-(Piperidin-3-yl)-3-propylurea can vary based on the method employed, with microwave-assisted methods often yielding higher results due to improved reaction kinetics.
Molecular Structure Analysis

Structure

The molecular structure of 1-(Piperidin-3-yl)-3-propylurea can be represented as follows:

C10H18N2O\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}

Data

  • Molecular Weight: Approximately 182.26 g/mol
  • Structural Features: The compound features a piperidine ring attached at the 3-position to a propyl group, with the urea functional group at the 1-position.
Chemical Reactions Analysis

Reactions

1-(Piperidin-3-yl)-3-propylurea can undergo various chemical reactions typical for urea compounds:

  • Hydrolysis: In the presence of water, it may hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The nitrogen atoms in the urea can participate in nucleophilic substitution reactions under suitable conditions.

Technical Details

The reactivity of this compound largely depends on its functional groups. For instance, the nitrogen atom in the urea moiety can act as a nucleophile, making it susceptible to electrophilic attack.

Mechanism of Action

The mechanism of action for 1-(Piperidin-3-yl)-3-propylurea is primarily linked to its interaction with biological targets such as enzymes or receptors. Although specific pathways may vary based on its application:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes by mimicking substrate structures.
  • Receptor Binding: The piperidine ring may facilitate binding to specific receptors, influencing physiological responses.

Data supporting these mechanisms often comes from biochemical assays and molecular docking studies that elucidate binding affinities and interaction profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary; typically requires experimental determination.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data regarding these properties can be sourced from experimental studies or material safety data sheets (MSDS) associated with similar compounds.

Applications

1-(Piperidin-3-yl)-3-propylurea has potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an anti-cancer agent or for treating neurological disorders due to its ability to modulate enzyme activity.
  • Pharmaceutical Development: Used in drug formulation processes where urea derivatives are relevant for therapeutic efficacy.

Research continues into optimizing its structure for enhanced biological activity and reduced side effects, making it a compound of interest in ongoing pharmacological studies .

Introduction to 1-(Piperidin-3-yl)-3-propylurea in Contemporary Research

Role of Piperidine-Urea Hybrids in Modern Drug Discovery

Piperidine-urea hybrids represent a structurally privileged class in medicinal chemistry, combining the conformational flexibility and basicity of the piperidine ring with the hydrogen-bonding capacity and molecular recognition properties of the urea moiety. This combination facilitates targeted interactions with diverse biological receptors, particularly G-protein-coupled receptors (GPCRs) and enzymes. 1-(Piperidin-3-yl)-3-propylurea exemplifies this hybrid architecture, featuring a chiral piperidine scaffold with the urea group at the 3-position and an n-propyl chain extending from the urea nitrogen [1] [8]. This specific arrangement creates a stereochemically defined pharmacophore capable of high-affinity binding, as evidenced by its role as a key synthetic intermediate or structural motif in cannabinoid receptor (CB1) and soluble epoxide hydrolase (sEH) inhibitor programs [3] [7]. The chiral center (3S configuration) is often critical for optimal receptor engagement, influencing both binding affinity and selectivity profiles [1].

The urea group serves as a critical hydrogen-bond donor/acceptor unit, often mimicking biological amides or carbamates in target binding pockets. In CB1 antagonists, the urea forms crucial hydrogen bonds with residues like Ser383 and Lys192 in the orthosteric binding site, anchoring the molecule while the piperidine nitrogen and the propyl group occupy distinct hydrophobic sub-pockets [3] [5]. Beyond CB1, the 1-(piperidin-3-yl)-3-propylurea motif contributes to potency in sEH inhibitors. Here, the urea acts as the primary pharmacophore, displacing water and forming hydrogen bonds with catalytic residues (Asp335, Tyr383, Tyr466) in the enzyme's active site, while the piperidine-propyl moiety occupies adjacent hydrophobic channels [7]. This versatility underscores the scaffold’s significance in designing ligands for structurally diverse targets.

Table 1: Structural Features and Targets of Representative Piperidine-Urea Hybrids

Compound CoreKey Structural VariationsPrimary Biological TargetRole of Urea-Piperidine Motif
1-(Piperidin-3-yl)-3-propylureaNone (Core scaffold)Synthetic IntermediateFoundational pharmacophore for elaboration
Otenabant Analogues [3]Purine core linked to 4-subst. piperidine ureaCB1 ReceptorBinds orthosteric site; determines selectivity
PF-04457845 Core [6]Benzylidenepiperidine-pyridazineFAAH EnzymeIrreversible Ser241 carbamylation
sEH Inhibitors (e.g., 52) [7]1-Aryl-3-(1-acylpiperidin-4-yl)ureaSoluble Epoxide HydrolaseTransition state mimic; anchors in catalytic site

Therapeutic Potential in Peripheral Receptor Targeting

1-(Piperidin-3-yl)-3-propylurea and its derivatives hold significant promise for developing peripherally restricted therapeutics, particularly in metabolic and inflammatory diseases. This potential stems from their ability to modulate receptors like CB1, which is highly expressed in peripheral tissues (liver, adipose, pancreas), without crossing the blood-brain barrier (BBB) to cause CNS-mediated adverse effects. Structural modifications to the core scaffold—such as increasing polarity, molecular weight, or hydrogen-bonding capacity—exploit physiochemical properties that limit BBB penetration. Compounds incorporating this motif often exhibit optimized Topological Polar Surface Area (TPSA > 80 Ų), molecular weight (450-600 Da), and calculated Log P (cLogP < 5), aligning with established guidelines for peripheral restriction [3] [5].

In CB1 inverse agonist development, derivatives like Compound 25 (featuring a cyclohexylmethyl group attached via urea to the piperidine) demonstrate potent peripheral targeting: high hCB1 affinity (Ki = 0.9 nM), exceptional selectivity over hCB2 (>8400-fold), and minimal brain penetration (MDCK-mdr1 A→B permeability = 0.1%) [3]. This peripheral selectivity translates to in vivo efficacy, as seen with Compound 38, which reduced alcohol-induced liver steatosis in mice by blocking peripheral CB1 receptors without behavioral side effects [3]. The urea linker enhances metabolic stability compared to amides or carbamates, while the piperidine nitrogen’s basicity improves solubility under gastric pH conditions, supporting oral bioavailability [5]. Beyond CB1, piperidine-urea derivatives are potent sEH inhibitors (e.g., 52, IC₅₀ = 0.4 nM). sEH inhibition elevates anti-inflammatory epoxyeicosatrienoic acids (EETs), offering therapeutic avenues for hypertension, pain, and inflammation without CNS engagement [7].

Table 2: Pharmacological Profile of Key Piperidine-Urea-Based Peripheral Targeting Agents

CompoundTargetPotency (Ki or IC₅₀, nM)Selectivity (Fold vs. Related Target)Peripheral Restriction (MDCK-mdr1 A→B %)Key Therapeutic Effect
Compound 25 [3]hCB10.9>8400 (hCB2)0.1%Metabolic syndrome, liver disease
Compound 38 [3]hCB1~1>1000 (hCB2)~5%Blocks alcohol-induced liver steatosis
52 [7]sEH0.4>1000 (mEH)<1%*Anti-inflammatory, analgesic
PF-04457845 [6]FAAH7.2 (Ki)>1000 (Off-target serine hydrolases)Low (Peripheral EC50 << Brain EC50)Inflammatory & neuropathic pain

Estimated from physicochemical properties (TPSA = 89 Ų, cLogP = 3.1 for 52).

Historical Context: Evolution from First-Generation CB1 Antagonists

The investigation of 1-(piperidin-3-yl)-3-propylurea derivatives is deeply rooted in efforts to overcome the limitations of first-generation, brain-penetrant CB1 antagonists like rimonabant and otenabant. Rimonabant, a 1,5-diarylpyrazole, and otenabant (PF-04457845), a purine derivative, demonstrated potent weight loss and metabolic benefits in clinical trials. However, their significant CNS exposure led to severe psychiatric side effects (depression, anxiety), culminating in market withdrawal or trial termination [1] [3] [5]. Otenabant, despite favorable in silico predictions for peripheral restriction (MW = 521 Da, TPSA = 102 Ų, cLogP = 4.4), exhibited problematic brain penetration due to intramolecular hydrogen bonding between its primary amide and ethylamine groups. This internal H-bond effectively masked polarity, enhancing BBB permeability [3] [5].

This failure catalyzed a strategic shift towards "peripherally restricted" CB1 antagonists. The 1-(piperidin-3-yl)-3-propylurea motif emerged as a versatile linker in otenabant analogue optimization. Replacing otenabant’s 4-aminopiperidine with functionalized 3-ureido-piperidines (e.g., introducing alkyl/aryl groups via urea nitrogen) allowed access to an extracellular sub-pocket in CB1 while simultaneously increasing TPSA and H-bond donor count [3]. Crucially, the urea group in these derivatives is less prone to intramolecular H-bonding than otenabant’s amide, unmasking polarity and reducing passive BBB permeation. Early successes included compounds like 11 (n-PrNMe substituted ureido-piperidine linked to purine), which maintained high hCB1 potency (Ke = 5 nM) but showed dramatically reduced CNS penetration (A→B = 7%) compared to otenabant [3]. This evolution highlights how 1-(piperidin-3-yl)-3-propylurea served as a structural tool to dissociate therapeutic efficacy from CNS toxicity, enabling second-generation candidates focused on liver, metabolic, and gastrointestinal disorders.

Table 3: Evolution of CB1 Antagonists Featuring Piperidine-Based Cores

Compound GenerationPrototypeKey Structural FeatureCB1 Potency (Ke/Ki nM)CNS PenetrationClinical Outcome
First-GenerationRimonabant1,5-Diarylpyrazole~2HighWithdrawn (Psychiatric events)
First-GenerationOtenabant (1)6-(4-Aminopiperidinyl) Purine + Amide0.2 / 0.7Moderate-HighDevelopment halted
Second-Generation11 [3]Purine + 1-(Piperidin-3-yl)-3-(n-propyl)urea (N-methylated)5 / 0.9Low (7% A→B)Preclinical proof-of-concept
Second-Generation25 [3]Purine + 1-(Piperidin-3-yl)-3-(cyclohexylmethyl)urea5 / 0.9Very Low (0.1% A→B)Advanced preclinical

Properties

Product Name

1-(Piperidin-3-yl)-3-propylurea

IUPAC Name

1-piperidin-3-yl-3-propylurea

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

InChI

InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13)

InChI Key

ZMJZAMLUWRJLAI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1CCCNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.